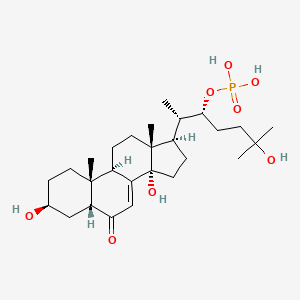

2-Deoxyecdysone 22-phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

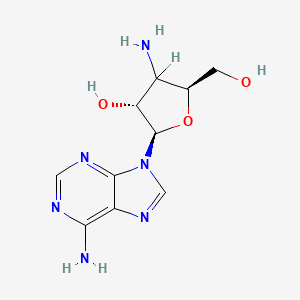

2-deoxyecdysone 22-phosphate is an ecdysone phosphate.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Anti-inflammatory Activity

A study by Kozhanova et al. (2020) discussed the isolation of 2-Deoxyecdysone from Silene wolgensis and its complex formation with α-, β-, and γ-cyclodextrins. This study highlighted the anti-inflammatory activity of these complexes, offering potential applications in the development of anti-inflammatory agents (Kozhanova et al., 2020).

2. Stereoselective Generation for Studying Glycosyltransferases

Oberthür et al. (2004) presented a method for synthesizing β-2-deoxy sugar phosphates, which are crucial for the study of glycosyltransferases involved in synthesizing biologically active natural products. This chemical route provides essential access to these substances for further research (Oberthür, Leimkuhler, & Kahne, 2004).

3. Enzymatic Pathway Studies in Plants

Wright et al. (2014) examined 1-Deoxyxylulose 5-phosphate synthase, a crucial enzyme in the plastid isoprenoid precursor biosynthesis pathway in Arabidopsis. This study offers insights into the enzyme's role in controlling the MEP pathway, which is vital for isoprenoid biosynthesis including carotenoids and biogenic volatile organic compounds (Wright et al., 2014).

4. Ecdysteroidogenic Pathway Characterization

Warren et al. (2002) characterized two cytochrome P450 enzymes in Drosophila melanogaster, which are involved in the ecdysteroidogenic pathway. This research contributes to understanding the biosynthesis of ecdysone from cholesterol, important for insect development and metamorphosis (Warren et al., 2002).

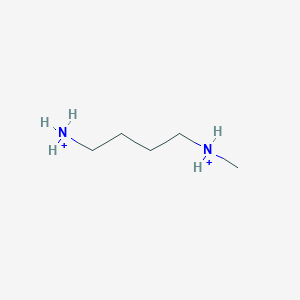

5. Pyridoxal Phosphate-Dependent Enzyme Studies

Hoegl et al. (2018) presented a chemical proteomic method using functionalized cofactor probes to study pyridoxal phosphate-dependent enzymes. These enzymes play a crucial role in the chemical transformation of biological amines, and the research offers a way to classify and study these enzymes in cells (Hoegl et al., 2018).

6. Drug Design through Enzyme Studies

Henriksson et al. (2007) detailed the structures of the Mycobacterium tuberculosis 1-deoxy-d-xylulose-5-phosphate reductoisomerase, providing insights into enzyme design for new inhibitors. This research is vital for drug design targeting diseases like tuberculosis (Henriksson et al., 2007).

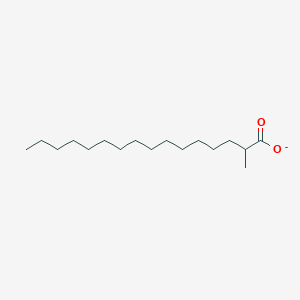

7. Biotransformation Studies

Van den Eede et al. (2015) investigated the intrinsic clearance of tris(2-butoxyethyl) phosphate by human liver microsome and serum enzymes. Their research provided valuable information on the biotransformation of this compound, useful for toxicokinetic data and risk assessment (Van den Eede et al., 2015).

Eigenschaften

Produktname |

2-Deoxyecdysone 22-phosphate |

|---|---|

Molekularformel |

C27H45O8P |

Molekulargewicht |

528.6 g/mol |

IUPAC-Name |

[(2S,3R)-2-[(3S,5R,9R,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-6-methylheptan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C27H45O8P/c1-16(23(35-36(32,33)34)9-10-24(2,3)30)18-8-13-27(31)20-15-22(29)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-19,21,23,28,30-31H,6-14H2,1-5H3,(H2,32,33,34)/t16-,17-,18+,19-,21-,23+,25+,26+,27+/m0/s1 |

InChI-Schlüssel |

AOKIBCRWTSJHIE-XNSSJAPWSA-N |

Isomerische SMILES |

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CC[C@@H](C4)O)C)C)O)[C@@H](CCC(C)(C)O)OP(=O)(O)O |

SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |

Kanonische SMILES |

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(C4)O)C)C)O)C(CCC(C)(C)O)OP(=O)(O)O |

Synonyme |

2-deoxyecdysone-22-phosphate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

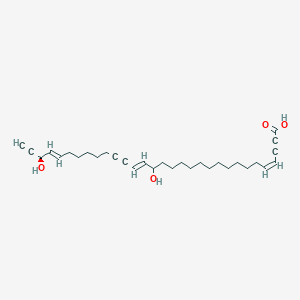

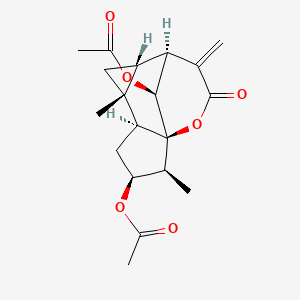

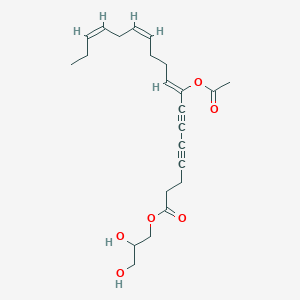

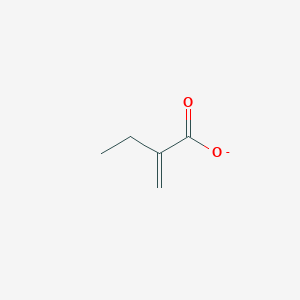

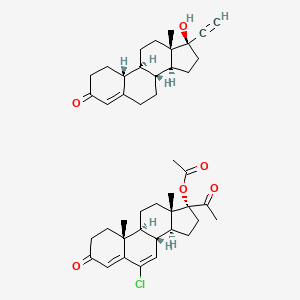

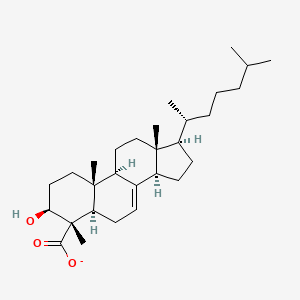

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopenta[l]phenanthrene](/img/structure/B1258965.png)

![Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate](/img/structure/B1258971.png)

![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)

![(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione](/img/structure/B1258981.png)